BENGHE Foundational & Exploratory

Check Availability & Pricing

Services offered at David Cockayne Centre for
Electron Microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dccem

Cat. No.: B053258

An In-depth Technical Guide to the Core Services of the David Cockayne Centre for Electron
Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the instrumentation and services offered at
the David Cockayne Centre for Electron Microscopy (DCCEM), a world-class facility located at
the Department of Materials, University of Oxford. The centre provides a suite of advanced
electron microscopes and sample preparation equipment, supported by a team of expert
scientists. This document details the technical specifications of the available instrumentation,
outlines key experimental protocols, and provides a guide to accessing the centre's resources.

Core Imaging and Analysis Services

The DCCEM offers a comprehensive range of electron microscopy techniques to cater to a
wide variety of research needs, from atomic-resolution imaging to large-scale 3D
characterization. The core services are centered around three main types of instrumentation:
Transmission Electron Microscopes (TEM), Scanning Electron Microscopes (SEM), and
Focused lon Beam (FIB) systems.

Transmission Electron Microscopy (TEM)

TEM is a powerful technique for high-resolution imaging and analysis of the internal structure of
materials. The DCCEM houses a range of TEMs capable of atomic-resolution imaging,
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chemical analysis, and in-situ experiments.

Table 1: Transmission Electron Microscopes - Technical Specifications

Accelerating

Detectors &

Instrument Key Features Resolution o
Voltage Capabilities
CFEG Cs BF, ADF,
JEOL ARM- probe HAADF
80, 200 kV STEM: <80 pm
200F corrected detectors,
STEM EELS, EDX
) o Gatan Imaging
JEOL JEM- Field Emission
300 kV Point: 0.17 nm Filter (GIF), EDX,
3000F Gun TEM

STEM

| JEOL JEM-2100 | Entry-level research and training TEM | 80 - 200 kV | Point: 0.23 nm,

Lattice: 0.14 nm | Gatan Orius CCD camera, Oxford Instruments EDS |

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of the surface of a sample. It is a versatile

technique for topographical, morphological, and compositional analysis.

Table 2: Scanning Electron Microscopes - Technical Specifications
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Instrument

Zeiss Merlin -
Analytical

Key Features

High-
resolution
FEG-SEM

Accelerating
Voltage

20V - 30kV

Resolution

0.8 Nnm @
15kV, 1.6 nm
@ 1kV

Detectors &
Capabilities

In-lens SE,
EsB, 4-
quadrant BSE,
A-STEM,
Oxford
Instruments
Xmax 150
EDX, Cryo-
stage

Zeiss Merlin -
EBSD

FEG-SEM with
EBSD

20V - 30kV

0.8 nm @ 15kV,
1.6 nm @ 1kV

In-lens SE, EsB,
Bruker Quantax
EBSD with

eFlash camera

Zeiss EVO

Tungsten source
SEM

0.2 -30 kv

3.5 nm @ 30kV

SE, 5-segment
BSE, Bruker
Quantax e-
Flash1000
EBSD, Oxford
Instruments X-
act EDX

| JEOL JSM-5510 | Teaching laboratory SEM | 0.5 - 30 kV | 3.5 nm @ 30kV (high vacuum) |

SE, BSE, EDX |

Focused lon Beam (FIB) Systems

FIB systems use a focused beam of ions to mill and image samples with nanoscale precision.

They are widely used for site-specific analysis, TEM sample preparation, and 3D

characterization.

Table 3: Focused lon Beam Systems - Technical Specifications
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Key SEM FIB Key
Instrument lon Source . . o
Features Resolution Resolution Capabilities
In-situ lift-
out, Raith
Elph
FIB-SEM Y
. . o Quantum
Zeiss with Gemini 1.1nm @ )
o Ga+ 4 nm lithography,
NVision 40 SEM 20kV
Gas
column L
Injection
System (W,
C, Si02)
In-situ lift-out,
Gas Injection
FEG-SEM System (C,
_ _ FIB with 1.0nm @ W, Pt), Atlas
Zeiss Auriga o Gat 2.5 nnm
Gemini SEM 15kv 3D
column automated
cross-
sectioning
Nanofabricati
on, 3D EDX
and EBSD,
) FIB-SEM with
Zeiss Oxford
Capella FIB
Crossheam Gat - - Instruments
and Gemini Il
540 XMaxN 150
SEM columns
EDX and
Nordlys Max
EBSD

| ThermoFisher Helios G4-CXe PFIB | Plasma-FIB with analytical capabilities | Xe+ | - | - |

Large area cross-sectioning, SIMS, EDX |

Sample Preparation Services
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The DCCEM provides a comprehensive suite of sample preparation equipment to ensure that
samples are in optimal condition for electron microscopy analysis.

Table 4: Key Sample Preparation Equipment - Capabilities
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Instrument

Fischione 1010 lon Mill

Technique

lon Beam Milling

Key Capabilities and
Specifications

Two independently
adjustable Penning ion
guns, milling angle range
0-45°, LN2 cooling.

Fischione 1040 NanoMill

Low-energy lon Milling

Ultra-low energy ion source
(50 eV to 2 keV), concentrated
ion beam (<1 pm), LN2
cooling. Ideal for post-FIB

cleaning.

Gatan PECS I

lon Beam Milling & Coating

Two Penning ion guns, ion
beam energy 0.1 - 8.0 keV,
sample rotation, and coating

capabilities.

Leica ACE600 Coater

Sputter and Carbon Coating

High vacuum coater for
depositing thin conductive
layers of metals (e.g., Au, Pt,

Cr) or carbon.

Bio Rad Gold Sputter Coater

Sputter Coating

For routine coating of non-
conductive samples with a

layer of gold.

Gatan 656 Dimple Grinder

Mechanical Grinding

For pre-thinning TEM samples

to near electron transparency.

Fischione 1020 Plasma

Cleaner

Plasma Cleaning

Removes organic
contamination from samples
and holders using a low-

energy plasma.

Buehler Isomet Low Speed

Saw

Precision Cutting

For precise, low-deformation
cutting of a wide range of

materials.
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Key Capabilities and

Instrument Technique o
Specifications
For preparing flat, polished
Metprep Grinder/Polisher Grinding and Polishing surfaces on a variety of
materials.
Variable speed grinder and
Struers Labopol-5 Grinding and Polishing polisher for metallographic
sample preparation.
For achieving highly flat and
Logitech Precision Lapping ] o smooth surfaces on a range of
) Lapping and Polishing ]
Machine materials. Plate speed: 5 to

100 rpm.

| South Bay Technology Tripod Polisher | Mechanical Polishing | For preparing cross-sections
and planar samples for SEM and TEM analysis. |

Experimental Protocols & Workflows

The following sections outline typical experimental workflows for common techniques available
at the DCCEM.

Accessing the David Cockayne Centre for Electron
Microscopy

The process for gaining access to the facilities is designed to be collaborative, ensuring that
researchers receive the necessary support for their projects.
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Project Initiation

Researcher

Grant Application?

Grant_Application No
. J
é Access Recplest )
\ A
( Complete 'Request for Access' Form ]
\
[Discuss Project with DCCEM Staff]
\
Receive 'EM Application Summary' & 'Training Timeline' ]
AN J

Research Support

[ One-on-one 'Service' Sessions } [ Postgraduate Lecture Courses ]

(Practical User Training (SEM/T EM/FIB))

4 Facilit% Use h
4

[ Book Instrument via Online System )

\ \
[ Perform Experiments & Acquire Data ]

Y

Analyze Data

Click to download full resolution via product page

Caption: General workflow for accessing and utilizing the DCCEM facilities.
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Standard TEM Sample Preparation Workflow for
Materials Science

Preparing a high-quality electron-transparent sample is crucial for successful TEM analysis.
The following diagram illustrates a typical workflow for preparing a solid material.

Start: Bulk Material

1. Initial Sectioning
(e.g., Buehler Isomet Low Speed Saw)

'

[ 2. Mechanical Grinding & Polishing j

(e.g., Struers Labopol-5, Logitech Lapping Machine)

3. Dimple Grinding
(Gatan 656 Dimple Grinder)

'

4. Ton Milling to Electron Transparency
(Fischione 1010 Ion Mill)

'

5. Final Plasma Clean
(Fischione 1020 Plasma Cleaner)

Ready for TEM Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b053258?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Standard TEM sample preparation workflow for solid materials.

SEM with Energy-Dispersive X-ray Spectroscopy (EDX)
Analysis Workflow

This workflow outlines the steps for obtaining elemental composition information from a sample
using SEM-EDX.

1. Sample Mounting & Coating
(if non-conductive, e.g., Leica ACE600)

( 2. Sample Introduction into SEM )

( 3. SEM Imaging to Locate Area of Interest )

'

4. EDX Detector Insertion & Setup

'

5. EDX Spectrum/Map Acquisition

6. Data Analysis:
Elemental Identification & Quantification

Click to download full resolution via product page

Caption: Workflow for SEM-EDX elemental analysis.

FIB-SEM Cross-Sectioning and Imaging Workflow
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This diagram illustrates the process of creating a cross-section of a specific region of interest
for subsequent imaging.

[ 1. Identify Region of Interest (ROI) using SEM ]

'

[ 2. Deposit Protective Layer (e.g., Pt) over ROI ]

'

[ 3. Coarse Milling of Trenches with High Ion Current ]

'

[ 4. Fine Polishing of Cross-Section Face with Low Ion Current ]

'

[ 5. SEM Imaging of the Polished Cross-Section ]

3D Analysis?

Yes

[ Iterative Milling & Imaging for 3D Reconstruction ] No

Analysis Complete

Click to download full resolution via product page
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Caption: Workflow for site-specific cross-sectioning using FIB-SEM.

Contact and Access Information

For initial inquiries and to discuss potential projects, please contact the DCCEM via email. The
center's staff will guide you through the access process and help determine the most suitable
techniques for your research.

This guide is intended to provide a comprehensive overview of the capabilities of the David
Cockayne Centre for Electron Microscopy. For more detailed information on specific
instruments or techniques, please visit the official DCCEM website or contact the facility staff
directly.

 To cite this document: BenchChem. [Services offered at David Cockayne Centre for Electron
Microscopy.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b053258#services-offered-at-david-cockayne-centre-
for-electron-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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